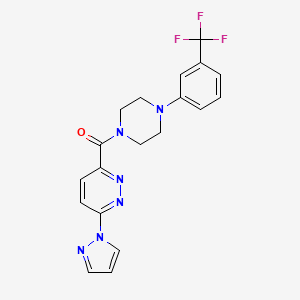

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:

Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.

Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.

Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.

Industrial Production Methods: Industrial production might involve scalable processes such as:

Continuous flow synthesis to enhance efficiency.

Catalytic processes to reduce energy consumption and improve yields.

Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.

化学反応の分析

Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:

Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.

Reduction: Conversion to reduced forms with the help of reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.

Common Reagents and Conditions:

Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.

Major Products Formed:

Hydroxylated derivatives from oxidation.

Aminated derivatives from reduction.

Halo or alkyl substituted products from substitution reactions.

科学的研究の応用

Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.

Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.

Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.

Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.

作用機序

Molecular Targets and Pathways:

The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.

Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.

類似化合物との比較

Comparison with Other Compounds:

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.

Uniqueness:

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.

Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.

生物活性

The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the pyrazole and piperazine moieties. For instance, derivatives of trifluoromethyl phenyl pyrazoles have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

-

Mechanism of Action :

- The compounds inhibit bacterial growth by targeting macromolecular synthesis, which disrupts essential cellular functions.

- Specific studies demonstrated a low minimum inhibitory concentration (MIC) against S. aureus , indicating potent bactericidal effects and a reduced tendency for resistance development through mutation .

- In Vivo Studies :

Anticancer Activity

The potential anticancer effects of the compound have also been explored. Pyrazole derivatives have been noted for their ability to selectively inhibit cancer cell lines while exhibiting lower toxicity towards normal cells.

- Cell Line Sensitivity :

-

Mechanistic Insights :

- The biological activity may be attributed to the modulation of various signaling pathways involved in cell proliferation and apoptosis. Studies are ongoing to elucidate specific targets within cancer cells.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Bactericidal Effect | Resistance Development |

|---|---|---|---|---|

| 59 | Staphylococcus aureus | 0.5 | Yes | Low |

| 74 | Enterococcus faecalis | 1 | Yes | Low |

Table 2: Anticancer Activity Against Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) |

|---|---|---|---|

| 18j | MCF-7 (Breast Cancer) | 10 | 8 |

| 18j | HUVEC | 80 |

Case Study 1: Efficacy Against MRSA

A study conducted on the efficacy of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that specific compounds exhibited strong bactericidal activity in time-kill assays, showing effectiveness even against stationary phase cells, which are typically more resistant .

Case Study 2: Toxicity Assessment in Mouse Models

In vivo toxicity assessments revealed that at therapeutic doses, there were no adverse effects on organ function as measured by plasma markers in blood samples from treated mice . This finding supports the potential clinical application of these compounds in treating infections without significant side effects.

特性

IUPAC Name |

(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWUKBHNWOGXLAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。